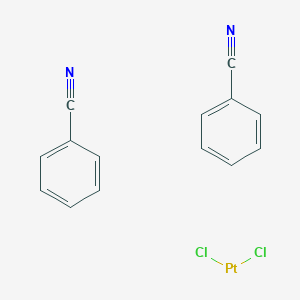

Bis(benzonitrile)dichloroplatinum(II)

Description

Properties

IUPAC Name |

benzonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of bis(benzonitrile)dichloroplatinum(II), with a particular focus on its cis-isomer, a valuable precursor in the synthesis of platinum-based therapeutic agents. This document details experimental protocols for its preparation and outlines the key analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and X-ray crystallography. Furthermore, it delves into the established mechanisms of action for related platinum compounds in cancer therapy, providing context for its relevance in drug development.

Introduction

Bis(benzonitrile)dichloroplatinum(II) [PtCl₂(C₆H₅CN)₂], is a coordination complex that serves as a versatile starting material in inorganic and organometallic chemistry.[1] Its significance is particularly pronounced in the field of medicinal chemistry, where the cis-isomer, cis-bis(benzonitrile)dichloroplatinum(II), is an important intermediate for the synthesis of novel platinum-based anticancer drugs. The labile nature of the benzonitrile ligands allows for their facile displacement by other ligands, enabling the creation of a diverse range of platinum complexes for therapeutic screening. This guide offers a detailed exploration of the synthesis and comprehensive characterization of this pivotal compound.

Synthesis of cis-Bis(benzonitrile)dichloroplatinum(II)

The synthesis of cis-bis(benzonitrile)dichloroplatinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with benzonitrile. The benzonitrile acts as both a reactant and a solvent in this reaction.

Experimental Protocol

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Benzonitrile (C₆H₅CN)

-

Deionized water

-

Ethanol

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium tetrachloroplatinate(II) in a minimal amount of deionized water.

-

Addition of Benzonitrile: To this suspension, add an excess of benzonitrile.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change and the dissolution of the K₂PtCl₄. The reaction is typically carried out for several hours to ensure complete conversion.

-

Isolation of Product: After cooling the reaction mixture to room temperature, the yellow crystalline product, cis-bis(benzonitrile)dichloroplatinum(II), precipitates.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with small portions of cold ethanol and diethyl ether to remove unreacted benzonitrile and other impurities.

-

Drying: Dry the purified product under vacuum to obtain a fine, yellow crystalline solid.

Characterization of cis-Bis(benzonitrile)dichloroplatinum(II)

Thorough characterization is essential to confirm the identity, purity, and isomeric form of the synthesized complex. The following techniques are routinely employed.

Physical Properties

| Property | Description |

| Appearance | Yellow to orange crystalline solid[1] |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pt[1] |

| Molecular Weight | 472.23 g/mol |

| Solubility | Slightly soluble in acetone and chloroform[1] |

| Melting Point | 224 °C (decomposes)[2] |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination of the benzonitrile ligand to the platinum center. The key vibrational frequency to monitor is that of the nitrile (C≡N) stretching mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

| ν(C≡N) of free PhCN | ~2229 | The nitrile stretch in the free ligand. |

| ν(C≡N) of coordinated PhCN | > 2229 | Upon coordination to the platinum(II) center, the C≡N stretching frequency shifts to a higher wavenumber due to the donation of electron density from the nitrogen to the metal. |

| ν(Pt-Cl) | 300 - 350 | The presence of two strong bands in this region is characteristic of a cis-geometry, while a single band would be indicative of a trans-isomer. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands and confirm the overall structure of the complex. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR:

-

Aromatic Protons: The protons of the phenyl rings of the benzonitrile ligands will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The coordination to platinum may induce slight shifts in their positions compared to free benzonitrile.

¹³C NMR:

-

Aromatic Carbons: The signals for the carbons of the phenyl rings will be observed in the range of δ 120-140 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to show a downfield shift upon coordination to the platinum center compared to the free ligand.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise geometry of the complex. For cis-bis(benzonitrile)dichloroplatinum(II), this technique confirms the square planar geometry around the platinum(II) center and the cis-arrangement of the chloride and benzonitrile ligands.

| Parameter | Typical Value |

| Pt-Cl Bond Length | ~2.3 Å |

| Pt-N Bond Length | ~2.0 Å |

| Cl-Pt-Cl Bond Angle | ~90° |

| N-Pt-N Bond Angle | ~90° |

| Cl-Pt-N Bond Angle | ~90° and ~180° |

Biological Relevance and Signaling Pathways

While bis(benzonitrile)dichloroplatinum(II) itself is primarily a synthetic precursor, its derivatives are designed as anticancer agents. The mechanism of action of platinum-based drugs like cisplatin is well-established and provides a framework for understanding the potential therapeutic action of new platinum complexes.

Mechanism of DNA Damage

The primary cellular target of platinum-based anticancer drugs is nuclear DNA.[3][4] After entering the cell and aquation (hydrolysis of the chloride ligands), the platinum complex binds to DNA, forming various adducts. The most significant of these are intrastrand crosslinks between adjacent guanine bases.[4] These adducts create a significant distortion in the DNA double helix, which interferes with DNA replication and transcription, ultimately leading to cell death.[3][4]

Cellular Response and Signaling Pathways

The DNA damage induced by platinum complexes triggers a cascade of cellular responses, primarily centered around cell cycle arrest and apoptosis (programmed cell death).

4.2.1. DNA Damage Recognition and Repair

Cellular machinery recognizes the platinum-DNA adducts as damage. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing these lesions.[2][5] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

4.2.2. Cell Cycle Arrest

Upon DNA damage, checkpoint proteins are activated, leading to a halt in the cell cycle, most commonly at the G2 phase.[6][7] This pause allows the cell time to repair the DNA damage. If repair is unsuccessful, the cell will proceed to apoptosis.

4.2.3. Apoptosis Induction

The p53 tumor suppressor protein plays a crucial role in the apoptotic response to platinum-induced DNA damage.[1] Activation of p53 can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of cis-bis(benzonitrile)dichloroplatinum(II).

DNA Damage and Apoptosis Pathway

Caption: Signaling pathway of platinum-induced DNA damage leading to apoptosis.

Conclusion

cis-Bis(benzonitrile)dichloroplatinum(II) is a cornerstone precursor in the development of platinum-based therapeutics. Its synthesis is straightforward, and its structure can be rigorously confirmed through a combination of spectroscopic and crystallographic techniques. Understanding its chemical properties and the biological mechanisms of related platinum compounds is crucial for the rational design of new and more effective anticancer agents. This guide provides the fundamental knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and utilize this important platinum complex in their scientific endeavors.

References

- 1. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum Drugs and DNA Repair Mechanisms in Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

In-Depth Technical Guide: Crystal Structure Analysis of cis-Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of cis-bis(benzonitrile)dichloroplatinum(II), a significant coordination complex with applications in catalysis and potential as an anticancer agent. This document details the synthesis, experimental protocols for structural determination, and a summary of its key crystallographic features.

Introduction

cis-Bis(benzonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(C₆H₅CN)₂], is a yellow crystalline solid that serves as a valuable precursor in the synthesis of other platinum complexes and as a catalyst in various organic reactions. Its structural characterization is crucial for understanding its reactivity and potential applications, particularly in the design of platinum-based therapeutics. The coordination of two benzonitrile ligands to a platinum(II) center, along with two chloride ions in a cis configuration, results in a square planar geometry, a common feature for Pt(II) complexes. This guide consolidates the available crystallographic data and experimental methodologies to provide a detailed reference for researchers in the field.

Synthesis and Crystallization

The synthesis of cis-bis(benzonitrile)dichloroplatinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with benzonitrile. The benzonitrile acts as both a reactant and a solvent in many procedures.

Experimental Protocol: Synthesis

A common method for the preparation of cis-bis(benzonitrile)dichloroplatinum(II) involves the direct reaction of a platinum salt with benzonitrile. A generalized protocol is as follows:

-

Reaction Setup: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is suspended in benzonitrile.

-

Reaction Conditions: The mixture is heated, typically with stirring, to facilitate the displacement of chloride ligands by benzonitrile. The reaction temperature and time can be optimized to maximize yield and purity.

-

Isolation: Upon cooling, the product, cis-bis(benzonitrile)dichloroplatinum(II), precipitates from the solution.

-

Purification: The resulting yellow solid is collected by filtration, washed with a non-polar solvent (such as diethyl ether or pentane) to remove excess benzonitrile and any organic impurities, and subsequently dried under vacuum.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step for structural analysis. A common technique for growing single crystals of cis-bis(benzonitrile)dichloroplatinum(II) is slow evaporation or vapor diffusion.

-

Solution Preparation: A saturated solution of the crude product is prepared in a suitable solvent, such as dichloromethane or a mixture of solvents.

-

Crystallization:

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

-

Vapor Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble (an anti-solvent, e.g., pentane or hexane). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the complex, promoting crystallization.

-

The workflow for the synthesis and crystallization process is illustrated in the following diagram:

Caption: Workflow for the synthesis and crystallization of cis-[PtCl₂(PhCN)₂].

Crystal Structure Determination

The definitive three-dimensional arrangement of atoms in cis-bis(benzonitrile)dichloroplatinum(II) is determined by single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected at a specific temperature, often a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

The general workflow for X-ray crystal structure determination is depicted below:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Structure

While a definitive, publicly available Crystallographic Information File (CIF) for cis-bis(benzonitrile)dichloroplatinum(II) is not readily found in open-access databases as of this writing, data from related structures and general principles of platinum(II) coordination chemistry allow for a detailed description of its expected structural features. For comparative purposes, crystallographic data for the closely related compound cis-[PtCl₂(PyCN)₂] (where PyCN is 4-cyanopyridine) is presented, as it is expected to have similar coordination geometry and bond metrics around the platinum center.[1]

Table 1: Representative Crystallographic Data for a cis-Dichloroplatinum(II) Complex with Nitrile Ligands (Data for cis-[PtCl₂(PyCN)₂] at 200 K)[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Selected Bond Lengths (Å) | |

| Pt-N | 2.002(9) |

| Pt-Cl | 2.287(3), 2.288(3) |

| Selected Bond Angles (°) | |

| N-Pt-N | Expected ~90 |

| Cl-Pt-Cl | Expected ~90 |

| N-Pt-Cl (cis) | Expected ~90 |

| N-Pt-Cl (trans) | Expected ~180 |

The molecular structure of cis-bis(benzonitrile)dichloroplatinum(II) features a central platinum(II) atom in a square planar coordination environment. The two benzonitrile ligands are coordinated to the platinum via their nitrogen atoms, and the two chloride ligands complete the coordination sphere. The cis isomer has the two benzonitrile ligands adjacent to each other, as are the two chloride ligands.

Significance in Drug Development and Catalysis

Platinum complexes are a cornerstone of cancer chemotherapy.[2] The cis configuration is a critical feature for the anticancer activity of platinum drugs like cisplatin, as it allows for the formation of intrastrand DNA adducts, which ultimately leads to apoptosis in cancer cells. While cis-bis(benzonitrile)dichloroplatinum(II) itself is not a clinical drug, it serves as a versatile starting material for the synthesis of novel platinum(II) complexes with potential therapeutic applications. The benzonitrile ligands are relatively labile and can be substituted by other ligands to create a diverse range of derivatives for biological screening.

In the field of catalysis, this complex is used in various organic transformations, including hydroformylation, allylation, and cyclopropanation reactions. The lability of the benzonitrile ligands allows for the in-situ generation of catalytically active platinum species.

The relationship between the structure of cis-bis(benzonitrile)dichloroplatinum(II) and its applications is summarized below:

Caption: Relationship between the structural features and applications.

Conclusion

The crystal structure analysis of cis-bis(benzonitrile)dichloroplatinum(II) confirms its square planar geometry with a cis arrangement of ligands, a feature essential for its utility in both medicinal chemistry and catalysis. The detailed experimental protocols for its synthesis, crystallization, and structural determination provide a solid foundation for further research and development. This technical guide serves as a valuable resource for professionals seeking to understand and utilize this important platinum complex.

References

An In-depth Technical Guide to the NMR Spectroscopic Data of Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for bis(benzonitrile)dichloroplatinum(II), a significant coordination complex in catalysis and medicinal chemistry. This document summarizes available data, outlines detailed experimental protocols for its synthesis and NMR analysis, and presents key information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Bis(benzonitrile)dichloroplatinum(II), with the chemical formula PtCl₂(C₆H₅CN)₂, is a yellow crystalline solid that serves as a versatile precursor in the synthesis of various platinum compounds. It exists as two geometric isomers, cis and trans, which can be separated and characterized by various spectroscopic techniques, most notably NMR spectroscopy. The lability of the benzonitrile ligands makes this complex a useful starting material for the preparation of other platinum complexes by ligand substitution reactions. Its potential as an anticancer agent has also been a subject of investigation.

Chemical Structure and Isomerism

The square planar geometry of bis(benzonitrile)dichloroplatinum(II) gives rise to cis and trans isomers. The differentiation between these two isomers is crucial as their reactivity and biological activity can vary significantly.

Figure 1: Chemical structures of cis- and trans-bis(benzonitrile)dichloroplatinum(II).

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the characterization of bis(benzonitrile)dichloroplatinum(II), allowing for the unambiguous identification of its isomers. The key nuclei for NMR studies of this complex are ¹H, ¹³C, and ¹⁹⁵Pt.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the benzonitrile ligands are affected by coordination to the platinum center. Generally, a deshielding effect is observed for the aromatic protons and carbons upon coordination, leading to a downfield shift in their NMR signals compared to free benzonitrile.

Table 1: Expected ¹H and ¹³C NMR Data for Bis(benzonitrile)dichloroplatinum(II) in CDCl₃

| Nucleus | Isomer | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| ¹H | cis & trans | > 7.4 (multiplet) | - | The aromatic protons are expected to be deshielded compared to free benzonitrile (δ ≈ 7.4 ppm). |

| ¹³C (CN) | cis | Differentiated | ¹J(¹⁹⁵Pt, ¹³C) | The chemical shifts and ¹⁹⁵Pt-¹³C coupling constants of the nitrile carbon are distinct for the two isomers.[1] |

| ¹³C (CN) | trans | Differentiated | ¹J(¹⁹⁵Pt, ¹³C) | The chemical shifts and ¹⁹⁵Pt-¹³C coupling constants of the nitrile carbon are distinct for the two isomers.[1] |

| ¹³C (Aromatic) | cis & trans | > 129 (multiple signals) | - | The aromatic carbons are expected to be deshielded compared to free benzonitrile. |

¹⁹⁵Pt NMR Spectroscopy

¹⁹⁵Pt NMR is particularly informative for studying platinum complexes due to its wide chemical shift range and sensitivity to the coordination environment. For nitrile complexes of the type Pt(R-CN)₂Cl₂, the ¹⁹⁵Pt chemical shifts are typically observed around -2000 ppm relative to the standard reference Na₂PtCl₆. A notable distinction between the isomers is that the ¹⁹⁵Pt signal for the cis isomer is found at a lower field (less negative) compared to the trans isomer, with a reported difference of approximately 65 ppm.

Table 2: ¹⁹⁵Pt NMR Data for Bis(benzonitrile)dichloroplatinum(II)

| Isomer | Chemical Shift (δ, ppm) | Reference |

| cis | ~ -1935 (estimated) | Na₂PtCl₆ |

| trans | ~ -2000 (estimated) | Na₂PtCl₆ |

Experimental Protocols

Synthesis of Bis(benzonitrile)dichloroplatinum(II)

The synthesis of bis(benzonitrile)dichloroplatinum(II) is typically achieved by the direct reaction of platinum(II) chloride with benzonitrile. The ratio of cis to trans isomers in the product mixture can be influenced by the reaction temperature.[1]

Procedure:

-

Platinum(II) chloride (PtCl₂) is suspended in an excess of benzonitrile.

-

The mixture is heated and stirred until the PtCl₂ dissolves completely, resulting in a clear yellow solution. The temperature can be varied to influence the isomeric ratio.

-

Upon cooling, the product crystallizes. The solid is collected by filtration, washed with a non-coordinating solvent like hexane to remove excess benzonitrile, and dried under vacuum.

-

Separation of the cis and trans isomers can be achieved by column chromatography.[1]

References

Thermal Stability and Decomposition of Bis(benzonitrile)dichloroplatinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of bis(benzonitrile)dichloroplatinum(II), a key platinum(II) complex with applications in catalysis and as a precursor for synthesizing novel organoplatinum compounds. Understanding the thermal properties of this compound is critical for its handling, storage, and application in various chemical processes, including drug development where platinum-based agents are prevalent.

Thermal Decomposition Profile

Bis(benzonitrile)dichloroplatinum(II), with the formula PtCl₂(C₆H₅CN)₂, is a solid material at room temperature. Its thermal stability is a crucial parameter for determining appropriate reaction conditions and ensuring the integrity of the compound. The decomposition of this complex is primarily characterized by the loss of its benzonitrile ligands, followed by the decomposition of the remaining platinum(II) chloride at higher temperatures.

Decomposition Temperature

The widely reported decomposition temperature for cis-bis(benzonitrile)dichloroplatinum(II) is approximately 224 °C.[1] This value typically represents the onset of the initial major decomposition step observed in thermal analysis.

Quantitative Thermal Analysis Data

While detailed, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(benzonitrile)dichloroplatinum(II) is limited, the expected thermal behavior can be summarized based on the analysis of analogous platinum and palladium complexes. The decomposition is anticipated to proceed in a two-step process.

The following table summarizes the expected quantitative data from the thermal analysis of cis-bis(benzonitrile)dichloroplatinum(II). Note: This data is illustrative and based on the known decomposition patterns of similar compounds due to the absence of specific published experimental results for this compound.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Theoretical Mass Loss (%) | Enthalpy Change (DSC) |

| Melting | ~220 - 230 | ~0 | N/A | Endothermic |

| Step 1: Ligand Dissociation | ~224 - 300 | ~43.8 | 43.84 | Endothermic |

| Step 2: PtCl₂ Decomposition | > 500 | ~15.1 | 15.14 | Endothermic |

| Final Residue | > 600 | - | 41.02 (as Pt) | - |

Calculation of Theoretical Mass Loss:

-

Step 1: Loss of two benzonitrile (C₆H₅CN) ligands.

-

Molar mass of PtCl₂(C₆H₅CN)₂ = 472.23 g/mol

-

Molar mass of 2 x C₆H₅CN = 2 x 103.12 g/mol = 206.24 g/mol

-

Theoretical mass loss = (206.24 / 472.23) * 100% = 43.84%

-

-

Step 2: Decomposition of platinum(II) chloride (PtCl₂) to platinum (Pt).

-

Molar mass of PtCl₂ = 265.99 g/mol

-

Molar mass of Cl₂ = 70.90 g/mol

-

Theoretical mass loss = (70.90 / 472.23) * 100% = 15.14%

-

-

Final Residue: Platinum (Pt)

-

Molar mass of Pt = 195.08 g/mol

-

Theoretical residue = (195.08 / 472.23) * 100% = 41.31%

-

Experimental Protocols

The following sections detail the standard methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal properties of bis(benzonitrile)dichloroplatinum(II).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound and identify distinct decomposition steps.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: An accurately weighed sample of 5-10 mg of bis(benzonitrile)dichloroplatinum(II) is placed in an inert sample pan, typically made of alumina or platinum.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 800-900 °C.

-

-

Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset temperature of each mass loss step is determined, and the percentage of mass loss is calculated for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy changes (ΔH) of these processes.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is employed.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of bis(benzonitrile)dichloroplatinum(II) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere (nitrogen or argon) is maintained at a constant flow rate.

-

Heating Rate: A controlled heating rate, consistent with the TGA experiment (e.g., 10 °C/min), is used.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program that covers the range of expected thermal events.

-

-

Data Analysis: The heat flow difference between the sample and the reference is plotted against temperature. Endothermic and exothermic peaks are identified, and the peak area is integrated to calculate the enthalpy change (ΔH) for each transition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of bis(benzonitrile)dichloroplatinum(II).

Caption: Workflow for Thermal Analysis.

Proposed Decomposition Pathway

Based on the known chemistry of similar platinum complexes, the thermal decomposition of bis(benzonitrile)dichloroplatinum(II) is proposed to occur as follows:

Caption: Proposed Decomposition Pathway.

References

Solubility Profile of Bis(benzonitrile)dichloroplatinum(II) in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzonitrile)dichloroplatinum(II), [PtCl₂(PhCN)₂], is a pivotal precursor in the synthesis of platinum-based therapeutics and a versatile catalyst in organic chemistry. A thorough understanding of its solubility in common organic solvents is critical for its effective utilization in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for bis(benzonitrile)dichloroplatinum(II), detailed experimental protocols for its quantitative determination, and logical workflows for its application in the synthesis of platinum-based drug analogs.

Introduction

Bis(benzonitrile)dichloroplatinum(II) is a coordination complex widely employed as a starting material for the synthesis of various platinum(II) complexes, including analogs of clinically significant anticancer drugs like cisplatin and carboplatin. Its utility stems from the labile nature of the benzonitrile ligands, which can be readily displaced by other ligands, facilitating the synthesis of a diverse range of platinum compounds. The efficiency of these synthetic transformations is intrinsically linked to the solubility of the parent complex in the chosen reaction medium. However, precise quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide aims to consolidate the existing qualitative information and provide researchers with a robust framework for determining its solubility experimentally.

Solubility Data

Quantitative solubility data for bis(benzonitrile)dichloroplatinum(II) in common organic solvents is sparse. The available information is primarily qualitative, describing the complex as having limited solubility in several non-polar and polar aprotic solvents.

Table 1: Qualitative Solubility of Bis(benzonitrile)dichloroplatinum(II)

| Solvent | Chemical Formula | Qualitative Solubility |

| Acetone | C₃H₆O | Slightly soluble[1] |

| Chloroform | CHCl₃ | Slightly soluble[1] |

| Water | H₂O | Sparingly soluble |

It is important to note that the lability of the benzonitrile ligands can influence solubility, and in non-coordinating solvents, the complex may revert to the less soluble platinum(II) chloride.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of bis(benzonitrile)dichloroplatinum(II) in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment of organometallic compounds and can be implemented using common laboratory equipment. The primary methods for quantification include gravimetric analysis and UV-Vis spectroscopy.

Materials and Equipment

-

Bis(benzonitrile)dichloroplatinum(II)

-

Selected organic solvent (e.g., Dichloromethane, Chloroform, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps or sealed ampules

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis Spectrophotometer (for spectroscopic analysis)

Procedure

3.2.1. Preparation of a Saturated Solution

-

Add an excess amount of bis(benzonitrile)dichloroplatinum(II) to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, which is especially important for volatile solvents.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined empirically.

3.2.2. Separation of Undissolved Solid

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any suspended microcrystals.

3.2.3. Quantification

3.2.3.1. Gravimetric Method

-

Transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the complex.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the dried residue.

-

The mass of the dissolved compound is the final mass of the dish minus the initial mass of the empty dish.

-

Calculate the solubility in mg/mL or g/100 mL.

3.2.3.2. UV-Vis Spectroscopic Method

This method is suitable if the complex exhibits a distinct and measurable absorbance in the UV-Vis spectrum in the chosen solvent.

-

Prepare a series of standard solutions of bis(benzonitrile)dichloroplatinum(II) of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Take a known volume of the filtered saturated solution and dilute it with a known factor until the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in mg/mL or other appropriate units.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of bis(benzonitrile)dichloroplatinum(II).

Synthetic Pathway for Cisplatin Analogs

Bis(benzonitrile)dichloroplatinum(II) serves as a convenient starting material for various platinum(II) complexes due to the ease of substitution of the benzonitrile ligands. The following diagram outlines a generalized synthetic pathway.

Conclusion

While quantitative solubility data for bis(benzonitrile)dichloroplatinum(II) in common organic solvents remains largely uncharacterized in the literature, its qualitative behavior suggests limited solubility. The experimental protocols detailed in this guide provide a clear and reliable methodology for researchers to quantitatively determine its solubility in solvents pertinent to their specific applications. A thorough understanding of the solubility of this key platinum precursor is essential for optimizing reaction conditions, improving yields, and facilitating the development of novel platinum-based compounds for therapeutic and catalytic purposes. The provided workflows offer a logical framework for both the characterization and application of this important organometallic complex.

References

Physical and chemical properties of bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzonitrile)dichloroplatinum(II), with the chemical formula PtCl₂(C₆H₅CN)₂, is a significant coordination complex that serves as a versatile precursor in organometallic chemistry and holds potential in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. The information is curated to be a vital resource for researchers in catalysis and drug development, presenting data in a structured and accessible format, complemented by visualizations of key chemical processes.

Introduction

Bis(benzonitrile)dichloroplatinum(II) is a square planar platinum(II) complex. The benzonitrile ligands are labile, making this compound an excellent starting material for the synthesis of other platinum complexes through ligand substitution reactions. This lability is crucial for its application as a catalyst in various organic transformations. Furthermore, as a platinum(II) complex, it shares structural similarities with platinum-based anticancer drugs like cisplatin, suggesting potential, albeit less explored, applications in medicinal chemistry. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

Bis(benzonitrile)dichloroplatinum(II) is a yellow to orange crystalline solid.[1] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀Cl₂N₂Pt | [2][3] |

| Molecular Weight | 472.23 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 224 °C (decomposes) | [4] |

| CAS Number | 14873-63-3, 15617-19-3 | [2][3] |

Solubility

Quantitative solubility data for bis(benzonitrile)dichloroplatinum(II) is not extensively reported in the literature. However, qualitative descriptions are available.

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [1] |

| Acetone | Slightly soluble | [5] |

| Chloroform | Slightly soluble | [5] |

Spectral Characterization

Detailed spectral data for bis(benzonitrile)dichloroplatinum(II) are not widely published. The following sections outline the expected spectral characteristics based on the known properties of similar compounds and general principles of coordination chemistry.

Infrared (IR) Spectroscopy

The IR spectrum of bis(benzonitrile)dichloroplatinum(II) is expected to be dominated by the vibrational modes of the coordinated benzonitrile and the platinum-chloride bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C≡N stretch | > 2229 cm⁻¹ | The C≡N stretching frequency of free benzonitrile is around 2229 cm⁻¹. Upon coordination to a metal center, this band typically shifts to a higher frequency. |

| Pt-Cl stretch | 300 - 350 cm⁻¹ | For a cis-isomer, two Pt-Cl stretching bands are expected in the far-IR region. |

| Aromatic C-H stretch | ~3000 - 3100 cm⁻¹ | |

| Aromatic C=C stretch | ~1400 - 1600 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for bis(benzonitrile)dichloroplatinum(II) is scarce. The expected chemical shifts can be inferred from the spectra of free benzonitrile and related platinum complexes.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H NMR | > 7.4 ppm | The aromatic protons of the benzonitrile ligands are expected to be deshielded upon coordination to the electron-withdrawing platinum center. |

| ¹³C NMR | Aromatic: > 129-133 ppm, Nitrile: > 118 ppm | Similar to the protons, the carbon atoms of the benzonitrile ligands are expected to be deshielded. The nitrile carbon, in particular, should show a significant downfield shift due to its direct coordination to the platinum. |

| ¹⁹⁵Pt NMR | Highly variable | The chemical shift of ¹⁹⁵Pt is very sensitive to the coordination environment, spanning a wide range. For Pt(II) complexes, the chemical shift can vary by thousands of ppm.[6][7] |

Experimental Protocols

Synthesis of cis-Bis(benzonitrile)dichloroplatinum(II)

Objective: To synthesize cis-bis(benzonitrile)dichloroplatinum(II) from potassium tetrachloroplatinate(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Benzonitrile (C₆H₅CN)

-

Water, deionized

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Hirsch funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of warm water with stirring.

-

To this solution, add an excess of benzonitrile (at least 2 molar equivalents).

-

Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by a color change.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.

-

Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain cis-bis(benzonitrile)dichloroplatinum(II).

Logical Workflow for Synthesis:

Protocol for Solubility Determination

The following is a general protocol for determining the quantitative solubility of bis(benzonitrile)dichloroplatinum(II) in an organic solvent.[10]

Objective: To determine the solubility of bis(benzonitrile)dichloroplatinum(II) in a given solvent at a specified temperature.

Materials:

-

Bis(benzonitrile)dichloroplatinum(II)

-

Selected organic solvent (e.g., dichloromethane, acetone, THF, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (0.2 µm PTFE)

-

Volumetric flasks

Procedure:

-

Add an excess amount of bis(benzonitrile)dichloroplatinum(II) to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Weigh the vial with the dried residue. The difference in mass will give the mass of the dissolved compound.

-

Calculate the solubility in mg/mL or g/100 mL.

Chemical Reactivity

The chemistry of bis(benzonitrile)dichloroplatinum(II) is dominated by the lability of the benzonitrile ligands, which makes it a valuable precursor for a wide range of platinum(II) complexes.

Ligand Substitution Reactions

The benzonitrile ligands can be readily displaced by other ligands, such as phosphines, amines, and thiols. These reactions typically proceed via an associative mechanism, which is common for square planar d⁸ metal complexes like Pt(II).[11] The entering ligand attacks the platinum center to form a five-coordinate intermediate, followed by the departure of a benzonitrile ligand.

General Reaction Scheme: PtCl₂(PhCN)₂ + 2 L → PtCl₂L₂ + 2 PhCN (where L = phosphine, amine, etc.)

Workflow for Ligand Substitution:

Applications

Catalysis

Bis(benzonitrile)dichloroplatinum(II) is primarily used as a catalyst or catalyst precursor in a variety of organic reactions, including:

-

Hydrosilylation: The addition of Si-H bonds across double or triple bonds.[4]

-

Asymmetric hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond to produce a chiral aldehyde.[4]

-

Allylation reactions. [4]

-

Carbene insertion reactions. [4]

-

Cyclopropanation reactions. [4]

Potential in Drug Development

While not a clinically used drug, bis(benzonitrile)dichloroplatinum(II) has been investigated for its potential anticancer properties.[1] The proposed mechanism of action is similar to that of cisplatin, involving binding to DNA and interfering with DNA replication, ultimately leading to cell death.[1] Platinum-based drugs typically form adducts with DNA, leading to the activation of cellular pathways that can result in apoptosis.[12]

Generalized Signaling Pathway for Platinum-Based Anticancer Drugs:

Safety and Handling

Bis(benzonitrile)dichloroplatinum(II) is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reported to be toxic if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Bis(benzonitrile)dichloroplatinum(II) is a valuable reagent in inorganic and organometallic chemistry, primarily serving as a convenient precursor for a wide array of platinum(II) complexes due to the lability of its benzonitrile ligands. Its utility as a catalyst in various organic transformations is well-documented. While its potential as an anticancer agent is noted, this area remains less explored compared to other platinum-based drugs. This guide has compiled the available physical, chemical, and spectral data, along with proposed experimental protocols, to serve as a comprehensive resource for researchers. Further investigation into its quantitative solubility, detailed spectral characterization, and biological activity is warranted to fully elucidate the potential of this versatile platinum complex.

References

- 1. Page loading... [guidechem.com]

- 2. Bis(benzonitrile)dichloroplatinum | C14H10Cl2N2Pt | CID 6093685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorobis(benzonitrile)platinum(II) | C14H10Cl2N2Pt | CID 4131821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-ビス(ベンゾニトリル)ジクロロ白金(II) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Platinum-DNA interactions and subsequent cellular processes controlling sensitivity to anticancer platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 14873-63-3: Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of the coordination compound Bis(benzonitrile)dichloroplatinum(II), registered under CAS number 14873-63-3. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of catalysis, organic synthesis, and medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Properties of Bis(benzonitrile)dichloroplatinum(II)

Bis(benzonitrile)dichloroplatinum(II) is a yellow to orange crystalline solid.[1] It is a coordination complex featuring a central platinum(II) ion coordinated to two benzonitrile ligands and two chloride ions.[1][2] The compound typically exhibits a square planar geometry, a common configuration for platinum(II) complexes.[2] The presence of benzonitrile ligands enhances its solubility in organic solvents.[2]

| Property | Value | Reference(s) |

| CAS Number | 14873-63-3 | [1] |

| Chemical Formula | C₁₄H₁₀Cl₂N₂Pt or PtCl₂(C₆H₅CN)₂ | [1][3] |

| Molecular Weight | 472.24 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 224 °C (decomposes) | |

| Solubility | Slightly soluble in acetone and chloroform. Sparingly soluble in water. | [1] |

| EINECS Number | 238-943-7 | [1] |

Synthesis and Experimental Protocols

The synthesis of Bis(benzonitrile)dichloroplatinum(II) is most conveniently achieved through the reaction of platinum(II) chloride with benzonitrile. A notable feature of this synthesis is the formation of both cis and trans isomers, which can be separated by column chromatography.

Experimental Protocol: Synthesis of cis- and trans-Bis(benzonitrile)dichloroplatinum(II)

This protocol is adapted from the method described by Kharasch et al. and subsequent chromatographic separation.

Materials:

-

Platinum(II) chloride (PtCl₂)

-

Benzonitrile (PhCN)

-

Petroleum ether

-

Silica gel (for column chromatography)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A suspension of platinum(II) chloride (0.255 g) in benzonitrile (20 cm³) is stirred at room temperature.

-

The stirring is continued until a clear solution is obtained (approximately 7 hours).

-

The solution is filtered to remove any unreacted solid.

-

Petroleum ether is added to the filtrate to precipitate the product.

-

The resulting yellow precipitate is collected by filtration. This crude product is a mixture of cis and trans isomers.

-

The crude product is purified and the isomers are separated by column chromatography on silica gel using dichloromethane as the eluent. The trans isomer typically elutes first, followed by the cis isomer.

Logical Workflow for Synthesis and Isomer Separation

Caption: Workflow for the synthesis of Bis(benzonitrile)dichloroplatinum(II) and subsequent separation of its geometric isomers.

Applications in Organic Synthesis

Bis(benzonitrile)dichloroplatinum(II) is a versatile catalyst in a variety of organic transformations, valued for its stability and selectivity.[1] Key applications include:

-

Hydrosilylation: The addition of Si-H bonds across unsaturated bonds.[4]

-

Allylation: The introduction of an allyl group into a molecule.[4]

-

Cyclopropanation: The formation of cyclopropane rings.[4]

-

Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to create a chiral aldehyde.[4]

-

Carbene Insertion: The insertion of a carbene into O-H bonds of alcohols.[4]

Representative Experimental Protocol: Hydrosilylation of Alkenes

The following is a general protocol for the hydrosilylation of an alkene using a platinum catalyst like Bis(benzonitrile)dichloroplatinum(II). This procedure should be adapted based on the specific substrate and silane used.

Materials:

-

Alkene

-

Hydrosilane (e.g., triethylsilane)

-

Bis(benzonitrile)dichloroplatinum(II) (catalyst)

-

Anhydrous, inert solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The alkene and the anhydrous solvent are added to a dry reaction flask under an inert atmosphere.

-

A catalytic amount of Bis(benzonitrile)dichloroplatinum(II) is added to the flask.

-

The hydrosilane is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by distillation or column chromatography to yield the alkylsilane product.

Applications in Medicinal Chemistry: An Anticancer Agent

Bis(benzonitrile)dichloroplatinum(II) has been investigated for its potential as an anticancer drug, exhibiting promising results in inhibiting tumor growth.[1] Its mechanism of action is believed to be similar to other platinum-based chemotherapeutic agents, primarily involving interaction with DNA.[1]

Mechanism of Action and Signaling Pathway

The cytotoxic effects of Bis(benzonitrile)dichloroplatinum(II) are attributed to its ability to bind to DNA, forming platinum-DNA adducts. This binding disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1][2]

The process begins with the formation of platinum-DNA adducts, which cause distortions in the DNA double helix. These distortions are recognized by cellular DNA damage response (DDR) proteins, which in turn activate signaling cascades that can lead to cell cycle arrest and apoptosis. Key players in this pathway include the ATR (Ataxia Telangiectasia and Rad3-related) kinase, the tumor suppressor protein p53, and the Bcl-2 family of proteins that regulate mitochondrial-mediated apoptosis.

Signaling Pathway of Platinum-Induced Apoptosis

References

- 1. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR-Chk2 Signaling in p53 Activation and DNA Damage Response during Cisplatin-induced Apoptosis* | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis- and Trans-Isomers of Bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the cis- and trans-isomers of bis(benzonitrile)dichloroplatinum(II), [PtCl₂(C₆H₅CN)₂]. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, catalysis, and medicinal chemistry, particularly those involved in the development of novel therapeutic agents.

Introduction

Bis(benzonitrile)dichloroplatinum(II) is a coordination complex that serves as a versatile precursor for the synthesis of various organoplatinum(II) compounds.[1] The existence of this complex in both cis and trans isomeric forms offers distinct chemical and physical properties, influencing their reactivity and potential applications. The lability of the benzonitrile ligands makes these complexes excellent starting materials in coordination chemistry and catalysis.[2] Furthermore, as with many platinum(II) complexes, they have been investigated for their potential as anticancer agents, with a mechanism of action believed to involve DNA binding and the disruption of cellular replication.[2]

Synthesis of Cis- and Trans-Isomers

The synthesis of bis(benzonitrile)dichloroplatinum(II) typically involves the reaction of platinum(II) chloride with benzonitrile. The isomeric ratio of the product is highly dependent on the reaction temperature.

Synthesis of a Mixture of Isomers (Kharasch's Method): A common and efficient method for synthesizing a mixture of the cis and trans isomers involves heating platinum(II) chloride in neat benzonitrile.[1]

Preferential Synthesis of the Cis-Isomer: The cis isomer is the dominant product at lower temperatures. A modified version of Hofmann's procedure, reacting potassium tetrachloroplatinate(II) with benzonitrile in an aqueous medium at room temperature, yields the cis isomer almost exclusively.[1]

Preferential Synthesis of the Trans-Isomer: Higher reaction temperatures favor the formation of the trans isomer. By carrying out the reaction of platinum(II) chloride in benzonitrile at temperatures above 100 °C, the trans isomer can be obtained in good yield.[1]

Experimental Protocols

Protocol 1: Synthesis of a Mixture of Isomers

-

Suspend platinum(II) chloride (PtCl₂) in an excess of benzonitrile.

-

Stir the suspension at the desired temperature (e.g., 60 °C) until the solution becomes clear.

-

Filter the solution to remove any unreacted PtCl₂.

-

Add petroleum ether to the filtrate to precipitate the yellow product.

-

Collect the precipitate by filtration and wash with petroleum ether.

-

Dry the product under vacuum.

Protocol 2: Chromatographic Separation of Isomers

The cis and trans isomers can be separated by column chromatography on silica gel.[1]

-

Dissolve the mixture of isomers in a minimum amount of dichloromethane (CH₂Cl₂).

-

Load the solution onto a silica gel column packed with CH₂Cl₂.

-

Elute the column with CH₂Cl₂.

-

The trans isomer, being more soluble in nonpolar solvents, will elute first, followed by the cis isomer.[1]

-

Collect the respective fractions and evaporate the solvent to obtain the pure isomers.

Structural Characterization and Data

The cis and trans isomers of bis(benzonitrile)dichloroplatinum(II) can be distinguished by a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the number and position of the Pt-Cl and C≡N stretching vibrations. The cis isomer, having C₂ᵥ symmetry, will exhibit two IR-active Pt-Cl stretching bands, while the trans isomer, with D₂ₕ symmetry, will show only one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information for identifying the isomers. The chemical shift of the cyanide carbon and its coupling constant with ¹⁹⁵Pt are sensitive to the geometry of the complex.[1][3]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The crystal structure of the cis isomer, cis-[PtCl₂(C₆H₅CN)₂], reveals a square-planar geometry around the platinum atom.

Table 1: Quantitative Spectroscopic Data for [PtCl₂(C₆H₅CN)₂] Isomers

| Parameter | Cis-Isomer | Trans-Isomer | Reference |

| IR Spectroscopy (cm⁻¹) | |||

| ν(C≡N) | 2250 | 2260 | [1] |

| ν(Pt-Cl) | 348, 350 | 358 | [1] |

| ¹³C NMR (CDCl₃, δ in ppm) | |||

| C(cyanide) | 117.8 | 118.2 | [1] |

| C¹ | 118.9 | 118.5 | [1] |

| C² | 131.9 | 131.8 | [1] |

| C³ | 129.2 | 129.1 | [1] |

| C⁴ | 133.0 | 132.8 | [1] |

| ¹³C-¹⁹⁵Pt Coupling Constants (Hz) | |||

| ¹J(Pt, C(cyanide)) | 488 | 610 | [1] |

| ²J(Pt, C¹) | 58.6 | 68.4 | [1] |

Table 2: Selected Bond Lengths and Angles for cis-[PtCl₂(4-cyanopyridine)₂] * (Data for the closely related 4-cyanopyridine complex is provided as a representative example for the cis geometry)

| Parameter | Bond Length (Å) / Angle (°) | Reference |

| Bond Lengths | ||

| Pt-N | 2.002(9) | [4] |

| Pt-Cl | 2.287(3), 2.288(3) | [4] |

| Bond Angles | ||

| N-Pt-N | 91.3(4) | [4] |

| Cl-Pt-Cl | 91.0(1) | [4] |

| N-Pt-Cl | 88.8(3) - 177.5(3) | [4] |

Isomerization

The cis and trans isomers of bis(benzonitrile)dichloroplatinum(II) can interconvert in solution. The equilibrium between the two isomers is solvent and temperature-dependent. In chloroform at 25 °C, the equilibrium strongly favors the trans isomer.[1][3] In contrast, in benzonitrile at room temperature, the cis form is the dominant species, while the trans form becomes dominant at higher temperatures.[1][3]

The rate constant for the cis-to-trans isomerization in CDCl₃ at 25 °C has been determined to be (3.8 ± 0.3) × 10⁻⁶ s⁻¹, which is approximately ten times larger than the rate constant for the reverse reaction, (2.9 ± 0.2) × 10⁻⁷ s⁻¹.[1][3]

Applications in Catalysis and Drug Development

Catalysis

Bis(benzonitrile)dichloroplatinum(II) and its palladium analogue are widely used as catalysts or pre-catalysts in a variety of organic transformations, including hydroformylation, allylation, cyclopropanation, and hydrosilylation reactions.[5] The labile nature of the benzonitrile ligands allows for the in-situ formation of the catalytically active species.

A representative catalytic cycle for a Heck reaction, which is commonly catalyzed by palladium complexes with labile ligands, is illustrated below. This demonstrates the general principles of how such complexes function in cross-coupling reactions.

Drug Development Context

Platinum-based compounds are a cornerstone of cancer chemotherapy. The mechanism of action of drugs like cisplatin involves the formation of adducts with DNA, which ultimately leads to apoptosis in cancer cells. The design of new platinum-based anticancer agents often focuses on modifying the ligands to improve efficacy, reduce side effects, and overcome resistance.

The benzonitrile ligands in [PtCl₂(C₆H₅CN)₂] are considered leaving groups. In the context of drug design, the nature of the leaving group can significantly influence the rate of aquation (replacement by water molecules) of the complex, which is a crucial activation step before DNA binding. The lability of the benzonitrile ligands suggests that these complexes could serve as precursors for the synthesis of more complex platinum drugs where the benzonitrile is replaced by a targeting moiety or a ligand designed to modulate the drug's electronic or steric properties.

The general mechanism of action for platinum-based anticancer drugs is depicted in the following workflow.

Conclusion

The cis- and trans-isomers of bis(benzonitrile)dichloroplatinum(II) are fundamentally important complexes in the field of platinum chemistry. Their synthesis and separation are well-established, and they have been thoroughly characterized by various spectroscopic methods. While their primary utility has been as versatile precursors for further synthetic transformations, their potential role in the development of new catalytic systems and platinum-based therapeutic agents continues to be an area of active research. This guide provides the foundational knowledge required for researchers and professionals to effectively utilize these compounds in their work.

References

- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and DNA binding activities of platinum (IV) complexes; importance of leaving group departure rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relevance of the leaving group for antitumor activity of new platinum(II) compounds containing anthracene derivatives as a carrier ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of cis-[PtCl2(PyCN)2] (PyCN = 4-Cyanopyridine) Showing Temperature Dependent Single-Crystal-to-Single-Crystal Transformation [scirp.org]

- 5. mdpi.com [mdpi.com]

Molecular weight and formula of bis(benzonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological interactions of bis(benzonitrile)dichloroplatinum(II), a significant coordination complex in both catalysis and medicinal chemistry.

Core Molecular and Physical Data

Bis(benzonitrile)dichloroplatinum(II) is a yellow crystalline solid.[1] Its chemical formula is C₁₄H₁₀Cl₂N₂Pt, also represented as Pt(C₆H₅CN)₂Cl₂.[1] The complex features a central platinum(II) ion coordinated to two benzonitrile ligands and two chloride ions in a square planar geometry. It is sparingly soluble in water but shows some solubility in organic solvents like acetone and chloroform.[1]

Molecular Weight and Composition

The molecular weight of bis(benzonitrile)dichloroplatinum(II) has been calculated based on the atomic weights of its constituent elements. The table below summarizes these values.

| Element (Symbol) | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Platinum (Pt) | 1 | 195.084 | 195.084 |

| Chlorine (Cl) | 2 | 35.453 | 70.906 |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total | 472.238 |

Synthesis of Bis(benzonitrile)dichloroplatinum(II)

A common and effective method for the synthesis of bis(benzonitrile)dichloroplatinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with benzonitrile. This procedure is a ligand exchange reaction where the chloride ligands in the starting platinum complex are displaced by benzonitrile.

Experimental Protocol

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Benzonitrile (C₆H₅CN)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water with stirring.

-

In a separate container, prepare a solution of benzonitrile in ethanol.

-

Slowly add the ethanolic solution of benzonitrile (a slight excess) to the aqueous solution of potassium tetrachloroplatinate(II) with vigorous stirring at room temperature.

-

A yellow precipitate of bis(benzonitrile)dichloroplatinum(II) will begin to form.

-

Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction can be gently heated to facilitate the process.

-

Collect the yellow solid product by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, a small amount of cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum to obtain pure bis(benzonitrile)dichloroplatinum(II).

Applications in Drug Development and Catalysis

Bis(benzonitrile)dichloroplatinum(II) is a versatile compound with significant applications in both medicinal chemistry and organic synthesis.

Mechanism of Action in Chemotherapy

As a platinum(II) complex, bis(benzonitrile)dichloroplatinum(II) is investigated for its potential as an anticancer agent.[1] Its mechanism of action is believed to be similar to that of other platinum-based chemotherapy drugs like cisplatin, which involves binding to DNA and interfering with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1] The primary mode of interaction is the formation of covalent adducts with the nitrogen atoms of purine bases in DNA, leading to intrastrand and interstrand crosslinks.

Catalytic Applications

The labile nature of the benzonitrile ligands makes bis(benzonitrile)dichloroplatinum(II) a valuable precatalyst in a variety of organic transformations. It serves as a source of soluble platinum(II) that can be readily converted into the active catalytic species. Notable applications include its use as a catalyst for asymmetric hydroformylation, allylation, cyclopropanation, and hydrosilylation reactions.

References

The Strategic Role of Bis(benzonitrile)dichloroplatinum(II) in Chemotherapy: A Technical Guide to its Application as a Precursor for Novel Anticancer Agents

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While not a frontline chemotherapeutic agent itself, bis(benzonitrile)dichloroplatinum(II) [PtCl₂(C₆H₅CN)₂] serves as a critical and versatile precursor in the synthesis of innovative platinum-based anticancer compounds. Its significance in oncological research lies in the lability of its benzonitrile ligands, which can be readily displaced to introduce novel ligands designed to overcome the limitations of traditional platinum drugs like cisplatin, such as toxicity and drug resistance. This guide provides an in-depth analysis of the application of bis(benzonitrile)dichloroplatinum(II) as a starting material for next-generation platinum chemotherapeutics, presenting key synthetic methodologies, quantitative anticancer activity data, and insights into the mechanisms of action of its derivatives.

Introduction to Platinum-Based Chemotherapy and the Role of Precursors

Platinum compounds have been a cornerstone of cancer treatment for decades, with cisplatin, carboplatin, and oxaliplatin being widely used to treat a variety of malignancies.[1] Their primary mechanism of action involves binding to nuclear DNA, which subsequently inhibits transcription and replication, ultimately leading to cell death.[2] However, the clinical utility of these drugs is often hampered by severe side effects and the development of resistance.[3]

To address these challenges, researchers are actively developing new platinum complexes with improved pharmacological profiles. Bis(benzonitrile)dichloroplatinum(II) has emerged as a valuable starting reagent in this endeavor. The weakly coordinating benzonitrile ligands are easily substituted, providing a convenient route to a diverse range of platinum(II) complexes with tailored chemical and biological properties.[4]

Synthesis of Novel Platinum Anticancer Agents from Bis(benzonitrile)dichloroplatinum(II)

The primary application of bis(benzonitrile)dichloroplatinum(II) in chemotherapy research is as a synthetic intermediate. The general principle involves the reaction of bis(benzonitrile)dichloroplatinum(II) with a new ligand (L), leading to the displacement of the benzonitrile groups and the formation of a new platinum complex.

General Synthetic Workflow

The synthesis of novel platinum(II) complexes from bis(benzonitrile)dichloroplatinum(II) typically follows a straightforward workflow. The choice of solvent and reaction conditions is crucial and depends on the solubility and reactivity of the incoming ligand.

Experimental Protocol: Synthesis of a Dichloro(diamine)platinum(II) Complex

This protocol provides a representative example of the synthesis of a novel platinum(II) complex using bis(benzonitrile)dichloroplatinum(II) as the starting material.

Materials:

-

Bis(benzonitrile)dichloroplatinum(II)

-

Chelating diamine ligand (e.g., a substituted phenanthroline)

-

Organic solvent (e.g., dimethylformamide - DMF)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve bis(benzonitrile)dichloroplatinum(II) in a minimal amount of DMF with stirring.

-

In a separate flask, dissolve one equivalent of the chelating diamine ligand in DMF.

-

Add the ligand solution dropwise to the solution of bis(benzonitrile)dichloroplatinum(II) at room temperature.

-

Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the final product under vacuum.

-